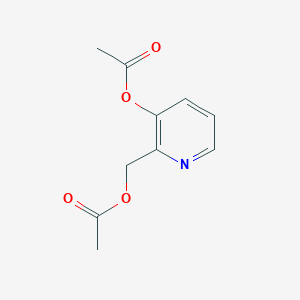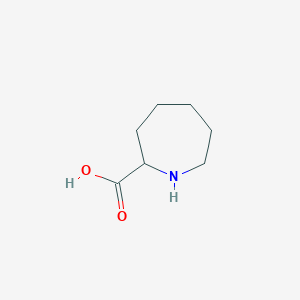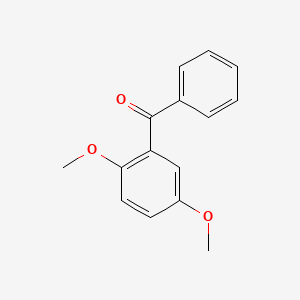
4,4'-Biciclohexanona
Descripción general
Descripción
4,4'-Bicyclohexanone, also known as 4,4'-oxydiphenol, is an organic compound with a molecular formula of C6H8O2. It is a cyclic ketone with a bicycloheptane ring system, and is an important intermediate in the synthesis of many natural and synthetic compounds. Due to its unique structure, 4,4'-bicyclohexanone has multiple applications in various fields, including pharmaceuticals, agrochemicals, dyes, and fragrances.
Aplicaciones Científicas De Investigación
Fotopolmerización en Impresión 3D
4,4'-Biciclohexanona: se utiliza en el proceso de fotopolmerización, particularmente en aplicaciones de impresión 3D. Este compuesto se puede polimerizar a través de la fotopolmerización catiónica de apertura de anillo (CROP), que es ventajosa para la estereolitografía de alta resolución. Este método permite la formación in situ de redes de poliéster durante el proceso de impresión, lo que ofrece estabilidad manteniendo al mismo tiempo el carácter biodegradable y la semicristalinidad del material .
Investigación Biomédica
En la investigación biomédica, la This compound sirve como precursor para sintetizar compuestos donde se requiere biocompatibilidad o biodegradabilidad. Sus derivados son importantes en el desarrollo de materiales que se pueden utilizar de forma segura en aplicaciones médicas, como implantes biodegradables o sistemas de liberación de fármacos .
Síntesis de Policicloacetales
El compuesto se utiliza directamente en la polistransacetilación con monómeros dicetónicos para sintetizar policicloacetales. Estos polímeros presentan puntos de fusión y temperaturas de transición vítrea elevados, lo que los hace adecuados para crear polímeros semicristalinos con una amplia gama de propiedades del material, incluida la estabilidad frente a la hidrólisis .
Agentes Antioxidantes y Antimicrobianos
Se han sintetizado y evaluado derivados de This compound por sus actividades antioxidantes y antimicrobianas. Estos compuestos, que incorporan grupos azo, triazeno o tetraazeno, muestran potencial como agentes bioactivos contra diversas cepas bacterianas y fúngicas .
Ciencia de Materiales
En el campo de la ciencia de materiales, la This compound participa en el desarrollo de nuevos materiales con propiedades mecánicas específicas. Al alterar la cantidad y el tipo de reticulante en el proceso de polimerización, los investigadores pueden influir en la cristalinidad y las propiedades mecánicas, incluidas las propiedades de memoria de forma .
Polímeros Basados en Recursos Renovables
El uso de This compound en la creación de polímeros a partir de recursos renovables es una aplicación significativa. Es parte de un enfoque sostenible de la química de polímeros, donde actúa como monómero junto con otros compuestos renovables para producir polímeros con contenido de carbono renovable .
Safety and Hazards
Direcciones Futuras
While specific future directions for 4,4’-Bicyclohexanone are not mentioned in the sources, it’s worth noting that cyclic ketones, including 4,4’-Bicyclohexanone, are of interest in the scientific community due to their unique chemical and physical properties. They could potentially find uses in various fields such as materials science, pharmaceuticals, and more.
Relevant Papers
One paper discusses the use of 4,4’-Bicyclohexanone in the synthesis of polycycloacetals . Another paper talks about the synthesis of rigid polyurethanes, polyesters, and polycarbonates from renewable resources, including 4,4’-Bicyclohexanone .
Mecanismo De Acción
Mode of Action
It has been reported that 4,4’-bicyclohexanone can interact with other molecules in a process called photodecarbonylation . In this process, 4,4’-Bicyclohexanone interacts with a molecule called 2,2,4,4-tetramethyl-1,3-di (4′-hydroxyphenyl)acetone, leading to a change in the latter’s reactivity .
Análisis Bioquímico
Biochemical Properties
4,4’-Bicyclohexanone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to participate in redox reactions, where it can act as an electron donor or acceptor. This compound interacts with enzymes such as oxidoreductases, which facilitate the transfer of electrons in metabolic pathways. Additionally, 4,4’-Bicyclohexanone can form complexes with proteins, influencing their structure and function. These interactions are crucial for understanding the compound’s role in cellular metabolism and signaling pathways.
Cellular Effects
The effects of 4,4’-Bicyclohexanone on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4,4’-Bicyclohexanone can affect the activity of kinases and phosphatases, which are key regulators of cell signaling . This modulation can lead to changes in gene expression, impacting cellular processes such as proliferation, differentiation, and apoptosis. Furthermore, 4,4’-Bicyclohexanone can alter metabolic fluxes, affecting the overall energy balance within cells.
Molecular Mechanism
At the molecular level, 4,4’-Bicyclohexanone exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, 4,4’-Bicyclohexanone can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in the upregulation or downregulation of specific genes, thereby affecting cellular function.
Temporal Effects in Laboratory Settings
The stability and degradation of 4,4’-Bicyclohexanone over time are important factors to consider in laboratory settings. Studies have shown that this compound is relatively stable under standard storage conditions, but it can degrade over time when exposed to light, heat, or moisture . The long-term effects of 4,4’-Bicyclohexanone on cellular function have been observed in both in vitro and in vivo studies. These studies indicate that prolonged exposure to 4,4’-Bicyclohexanone can lead to changes in cellular metabolism and gene expression, potentially resulting in altered cell function.
Dosage Effects in Animal Models
The effects of 4,4’-Bicyclohexanone vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can be used to study its biochemical properties without causing significant harm to the animals . At high doses, 4,4’-Bicyclohexanone can exhibit toxic or adverse effects, including liver and kidney damage. These threshold effects are important for determining the safe and effective use of 4,4’-Bicyclohexanone in research and therapeutic applications.
Metabolic Pathways
4,4’-Bicyclohexanone is involved in various metabolic pathways, including those related to redox reactions and energy metabolism. It interacts with enzymes such as dehydrogenases and oxidases, which play key roles in the oxidation-reduction processes within cells . These interactions can affect the levels of metabolites and the overall metabolic flux, influencing cellular energy production and consumption.
Transport and Distribution
The transport and distribution of 4,4’-Bicyclohexanone within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, 4,4’-Bicyclohexanone can bind to intracellular proteins, affecting its localization and accumulation. These interactions are crucial for understanding the compound’s bioavailability and its effects on cellular function.
Subcellular Localization
The subcellular localization of 4,4’-Bicyclohexanone is an important factor in determining its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . The localization of 4,4’-Bicyclohexanone is influenced by targeting signals and post-translational modifications, which direct it to specific organelles. These localization patterns can affect the compound’s interactions with biomolecules and its overall impact on cellular processes.
Propiedades
IUPAC Name |
4-(4-oxocyclohexyl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h9-10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIDYCVWAFZRTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1C2CCC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60295192 | |
| Record name | 4,4'-Bicyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60295192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23391-99-3 | |
| Record name | [1,1′-Bicyclohexyl]-4,4′-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23391-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 100201 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023391993 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 23391-99-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100201 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4'-Bicyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60295192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,1'-Bicyclohexyl]-4,4'-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 4,4'-bicyclohexanone be utilized in the synthesis of renewable polymers?
A1: Yes, 4,4'-bicyclohexanone serves as a valuable monomer in synthesizing polycycloacetals with high renewable carbon content. [] Researchers have successfully polymerized diglycerol bisacetonide (derived from glycerol) with 4,4'-bicyclohexanone via polytransacetalization. This process yielded semi-crystalline polymers exhibiting molecular weights up to 28 kg mol−1 and notable thermal properties, including melting points between 210–241 °C and glass transition temperatures of 48 °C or 65 °C. [] These polycycloacetals offer a promising avenue for developing sustainable materials. You can find more details on this application in the research article: Rigid Polyurethanes, Polyesters, and Polycarbonates from Renewable Ketal Monomers. []
Q2: Is it possible to synthesize 4,4'-bicyclohexanone from other readily available chemicals?
A3: While the provided research doesn't directly synthesize 4,4'-bicyclohexanone, it unveils a potential pathway through the hydrogenation of bisphenol A. [] Specifically, utilizing a palladium/alkali metal catalyst with both metals supported on a carrier, bisphenol A can be hydrogenated in a solvent to yield 2,2-bis(4-oxocyclohexyl)propane, another name for 4,4'-bicyclohexanone. [] This method offers a potential route for obtaining 4,4'-bicyclohexanone from a more common starting material. For a deeper understanding of this synthetic approach, refer to the paper: MONOKETONES AND PROCESS FOR PRODUCING ALICYCLIC DKETONES. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(1,3-benzodioxol-5-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1266865.png)








![1-[3-(Allyloxy)phenyl]ethanone](/img/structure/B1266882.png)


